molecular formula C13H23NO4 B2489343 Boc-a-Propyl-DL-proline CAS No. 351002-88-5

Boc-a-Propyl-DL-proline

Cat. No.: B2489343
CAS No.: 351002-88-5
M. Wt: 257.33
InChI Key: DGOWTMFOLHCVDG-UHFFFAOYSA-N
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Description

Boc-a-Propyl-DL-proline, also known as 2-(tert-butoxycarbonyl)-1-propylpyrrolidine-2-carboxylic acid, is a derivative of proline, an amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the proline ring. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Scientific Research Applications

Boc-a-Propyl-DL-proline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein structure and function due to its role as a proline analogue.

    Medicine: Investigated for its potential use in drug development, particularly in the design of proline-rich peptides with therapeutic properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

Target of Action

Boc-a-Propyl-DL-proline is a complex compound that combines monoamines (serotonin or dopamine) and N-terminal-protected biologically active peptides or amino acids . It has specific targets on cell plasmatic membranes and can affect some neuroreceptor systems (GABA and Ach, in particular) as highly selective allosteric modulators .

Mode of Action

This compound interacts with its targets to modulate the activity of neuroreceptor systems. It acts as an allosteric modulator, meaning it binds to a site on the receptor different from the active site, leading to changes in the receptor’s conformation and modulating its activity .

Biochemical Pathways

It is known that the compound can influence the gaba and ach neuroreceptor systems . These systems play crucial roles in neurotransmission, affecting various physiological processes such as mood regulation and cognitive function.

Pharmacokinetics

It is known that the compound is stable for at least 180 minutes of incubation in the presence of pep, amino-and carboxy-peptidases, as well as blood plasma . This stability suggests that the compound has sufficient time to reach its biological targets in the organism and exert its effects .

Result of Action

The result of this compound’s action is the modulation of neuroreceptor systems, potentially leading to changes in neurotransmission and associated physiological processes . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound in the organism can affect its ability to reach its targets and exert its effects . Additionally, factors such as the presence of other compounds, the physiological state of the organism, and the specific characteristics of the target cells can also influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Boc-a-Propyl-DL-proline is involved in various biochemical reactions. It is synthesized from arginine and glutamine/glutamate . The enzymes involved in its synthesis include aldehyde dehydrogenase 18 family member A1 (ALDH18A1) and pyrroline-5-carboxylate reductase 1 (PYCR1) . The interactions between this compound and these enzymes are crucial for its synthesis and metabolism.

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For instance, it has been suggested that proline, from which this compound is derived, plays a role in combating stress conditions in cells

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is known to interact with biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been reported that this compound is stable for at least 180 minutes of incubation in the presence of certain enzymes . This suggests that this compound has a certain degree of stability, which could influence its long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been suggested that proline, from which this compound is derived, plays a role in combating stress conditions in cells

Metabolic Pathways

This compound is involved in the proline biosynthesis pathway This pathway involves several enzymes and cofactors, and this compound could potentially affect metabolic flux or metabolite levels

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-a-Propyl-DL-proline typically involves the protection of the amino group of proline with a Boc group. This can be achieved by reacting proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Boc-a-Propyl-DL-proline undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine reacts with electrophiles.

    Oxidation and Reduction: The proline ring can undergo oxidation and reduction reactions, although these are less common for Boc-protected derivatives.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Various electrophiles in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Deprotection: Free amine derivative of proline.

    Substitution: Substituted proline derivatives depending on the electrophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the proline ring.

Comparison with Similar Compounds

    Boc-Proline: Another Boc-protected proline derivative.

    Fmoc-Proline: Proline protected with a fluorenylmethyloxycarbonyl group.

    Cbz-Proline: Proline protected with a benzyloxycarbonyl group.

Comparison: Boc-a-Propyl-DL-proline is unique due to the presence of a propyl group, which can influence its steric and electronic properties compared to other Boc-protected proline derivatives. This uniqueness makes it valuable in specific synthetic applications where the propyl group provides additional reactivity or selectivity.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1-propylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-8-14-9-6-7-13(14,10(15)16)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOWTMFOLHCVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC1(C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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